

A Comparative Spectroscopic Guide to 3-Chloroisatoic Anhydride Derivatives

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Compound of Interest

Compound Name: 3-Chloroisatoic anhydride

Cat. No.: B1581743

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Introduction: The Versatility of 3-Chloroisatoic Anhydride

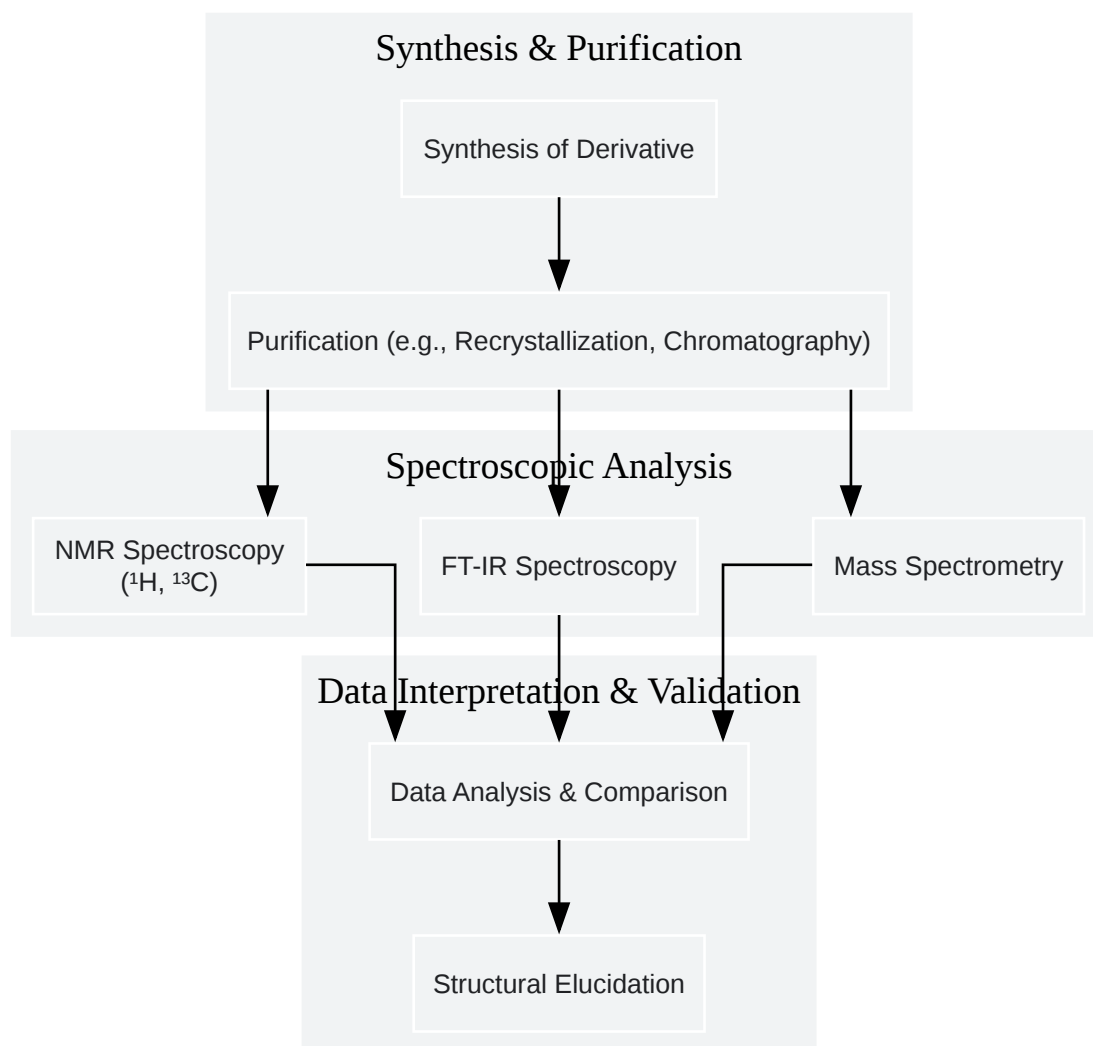
3-Chloroisatoic anhydride is a crucial building block in synthetic organic chemistry, serving as a precursor for a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically significant scaffolds.[1] The reactivity of the anhydride group allows for facile ring-opening reactions with various nucleophiles, leading to a diverse array of substituted anthranilamide derivatives.[2] The presence of the chlorine atom at the 3-position provides an additional site for chemical modification and influences the electronic properties of the aromatic ring, making the spectroscopic analysis of these derivatives both interesting and essential for reaction monitoring and product characterization.

This guide will compare and contrast the spectroscopic signatures of **3-chloroisatoic anhydride** with its derivatives, focusing on how different substituents impact their NMR, IR, and Mass Spectrometry data.

The Spectroscopic Analysis Workflow: A Self-Validating System

A robust analytical workflow is critical for the unambiguous identification of novel compounds. The following workflow ensures a high degree of confidence in the structural assignment of **3-**

chloroisatoic anhydride derivatives.



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References

- 1. researchgate.net [researchgate.net]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
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